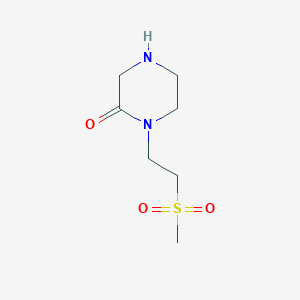
1-(2-Methylsulfonylethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylsulfonylethyl)piperazin-2-one is a heterocyclic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazin-2-one core structure with a 2-methylsulfonylethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of the desired piperazine derivative . Another method involves the use of a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence, which provides high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of catalytic asymmetric methodologies, such as palladium-catalyzed decarboxylative allylic alkylation, allows for the efficient production of enantioenriched piperazin-2-ones . These methods are designed to minimize purification steps and reduce environmental impact, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylsulfonylethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperazines, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Methylsulfonylethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Methylsulfonylethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
1-(2-Methylsulfonylethyl)piperazin-2-one can be compared with other similar compounds, such as:
Piperazin-2-one: A core structure shared by many biologically active compounds.
Morpholin-2-one: Another heterocyclic compound with similar applications in pharmaceuticals.
1-(2-Phenylethyl)piperazin-2-one: A derivative with different substituents that may exhibit distinct biological activities.
Propriétés
Formule moléculaire |
C7H14N2O3S |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
1-(2-methylsulfonylethyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O3S/c1-13(11,12)5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3 |
Clé InChI |
LCBOXHIELSYMTG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCN1CCNCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















